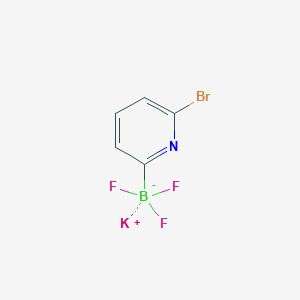

Potassium (6-bromopyridin-2-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(6-bromopyridin-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BBrF3N.K/c7-5-3-1-2-4(11-5)6(8,9)10;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYZAKDATAMXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BBrF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (6-bromopyridin-2-yl)trifluoroborate can be synthesized through the reaction of 6-bromopyridine with boron trifluoride etherate, followed by treatment with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often at room temperature, and yields a stable, crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium (6-bromopyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in other types of reactions such as oxidation and reduction under specific conditions .

Common Reagents and Conditions

In Suzuki–Miyaura cross-coupling reactions, the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent at temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2.1. Organic Synthesis

Potassium (6-bromopyridin-2-yl)trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions , where it serves as a nucleophilic partner. This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst, leading to the formation of biaryl compounds or other complex organic structures.

Key Advantages:

- Stability: Unlike boronic acids, trifluoroborates are moisture and air-stable, making them easier to handle and store .

- Reactivity: They can participate in various coupling reactions under mild conditions, which is advantageous for synthesizing sensitive compounds .

2.2. Development of Pharmaceuticals

The compound is instrumental in synthesizing biologically active molecules, including pharmaceuticals. For instance:

- It has been employed to create substituted purines, which are essential in medicinal chemistry due to their roles as nucleoside analogs in antiviral drugs .

- The ability to form stable carbon-carbon bonds allows for the construction of complex drug molecules with high precision.

2.3. Material Science

In material science, this compound has potential applications in developing advanced materials, including polymers and nanomaterials. Its reactivity can be harnessed to modify existing materials or create new composites with desirable properties.

4.1. Synthesis of Biologically Active Compounds

A study demonstrated the successful synthesis of substituted purines using this compound through a series of cross-coupling reactions with halopurines . The method showed high yields and selectivity, highlighting its utility in pharmaceutical applications.

4.2. Cross-Coupling Reactions

Research conducted by Molander et al. illustrated the use of potassium trifluoroborates in coupling reactions with various electrophiles under optimized conditions . The study reported significant improvements in yield and reaction efficiency compared to traditional methods using boronic acids.

Mechanism of Action

The mechanism of action of potassium (6-bromopyridin-2-yl)trifluoroborate in Suzuki–Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues: Halogen-Substituted Aryl Trifluoroborates

Key Differences :

- Aromatic Core : The pyridine ring in the target compound introduces nitrogen-based electron-withdrawing effects, enhancing reactivity in cross-couplings compared to phenyl derivatives .

- Substituent Position : The 6-bromo substituent on pyridine enables selective functionalization at the 2-position, unlike para-substituted phenyl analogues .

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits efficient coupling with aryl chlorides and bromides under Pd catalysis (e.g., XPhos-Pd-G2, 0.5 mol% loading) . The bromine acts as a leaving group for subsequent substitutions.

- Phenyl Trifluoroborates : Require higher catalyst loadings (1–2 mol%) and prolonged reaction times due to reduced electron deficiency .

- Alkenyl Trifluoroborates : Less stable than aromatic analogues; prone to protodeboronation unless stabilized by electron-withdrawing groups .

Physical and Chemical Properties

| Property | Potassium (6-bromopyridin-2-yl)trifluoroborate | Potassium (2,4-dichlorophenyl)trifluoroborate | Potassium 2-propenyl trifluoroborate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 98–104 | 274–280 |

| Solubility | Moderate in polar solvents (e.g., acetone) | Low in organic solvents | Soluble in methanol |

| Stability | Air-stable; hydrolyzes slowly in aqueous base | Stable under inert atmosphere | Sensitive to moisture |

Notes:

- The target compound’s pyridine ring increases polarity, improving solubility in acetone compared to phenyl derivatives .

Biological Activity

Potassium (6-bromopyridin-2-yl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: CHBBrFKN

Molar Mass: 263.9 g/mol

Melting Point: >250 °C

This compound belongs to the organotrifluoroborate family known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions that are essential for synthesizing complex organic molecules.

The biological activity of this compound is largely attributed to its ability to participate in palladium-catalyzed cross-coupling reactions. The mechanism involves:

- Formation of a Palladium Complex: The compound forms a complex with palladium, which is crucial for the subsequent steps.

- Oxidative Addition: The palladium complex undergoes oxidative addition with an aryl or vinyl halide.

- Transmetalation and Reductive Elimination: These steps lead to the formation of biaryl or aryl-vinyl products, regenerating the palladium catalyst for further reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effective inhibition against various bacterial strains, making it a candidate for further exploration in drug development:

- Minimum Inhibitory Concentration (MIC): Various modifications to the compound have been tested, revealing that certain derivatives maintain or enhance antimicrobial activity while improving metabolic stability .

Case Studies

-

Inhibition of Polyketide Synthase (Pks13): A study focused on derivatives of this compound demonstrated its effectiveness in inhibiting Pks13, an enzyme critical for mycobacterial cell wall biosynthesis. The azetidine amide analogues derived from this compound exhibited improved MIC potency compared to other compounds tested .

Compound MIC (µg/mL) Stability Notes Azetidine Amide 14 0.5 High Best potency against Pks13 Azetidine Amide 15 0.25 Moderate Most potent derivative - Cytotoxicity Studies: In vitro studies have assessed the cytotoxic effects on various cancer cell lines. The results indicate that certain derivatives exhibit selective cytotoxicity, potentially targeting cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives:

- Modifications to the bromine and trifluoroborate moieties have been explored to enhance binding affinity and selectivity towards target enzymes.

- Compounds with additional functional groups showed improved interactions with key residues in target proteins, leading to enhanced potency against specific pathogens .

Q & A

Q. What are the optimized synthetic routes for Potassium (6-bromopyridin-2-yl)trifluoroborate?

The synthesis typically involves SN2 displacement reactions. For example, potassium bromomethyltrifluoroborate can react with alkoxides or aryl halides under optimized conditions. Key steps include:

Q. How should researchers characterize this compound to confirm purity and structure?

Key techniques include:

- H NMR : Aromatic protons appear in the δ 7.5–6.9 ppm range, with coupling constants (e.g., Hz) confirming alkene geometry in derivatives .

- F and B NMR : Monitor trifluoroborate stability and detect hydrolysis products (e.g., boronic acids) .

- HRMS : Validate molecular weight and isotopic patterns .

Q. What are the stability considerations for storage and handling?

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .

- Moisture Sensitivity : Avoid aqueous environments unless required for reactions (e.g., Suzuki-Miyaura coupling in THF/water mixtures) .

- Thermal Stability : Decomposition occurs above 150°C; monitor during reactions requiring elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Suzuki-Miyaura couplings?

The trifluoroborate group hydrolyzes in situ to generate boronic acid intermediates, which transmetalate with palladium catalysts. Fluoride ions released during hydrolysis:

- Activate the catalyst by stabilizing Pd intermediates.

- Suppress side reactions (e.g., protodeboronation) by forming [RBFOH] species .

- Base choice (e.g., KCO) and biphasic solvents (toluene/water) optimize efficiency .

Q. How can this compound be used with challenging substrates like aryl chlorides?

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)) with bulky ligands (XPhos) to enhance oxidative addition to aryl chlorides .

- Solvent Systems : Polar aprotic solvents (DMF) or THF/water mixtures improve solubility and reaction rates .

- Additives : KF (1–2 equiv) stabilizes reactive intermediates and suppresses boronate dimerization .

Q. How does the 6-bromopyridin-2-yl group influence reactivity compared to other trifluoroborates?

- Electronic Effects : The electron-withdrawing bromine and pyridine nitrogen enhance electrophilicity, facilitating cross-coupling with electron-rich partners .

- Steric Effects : The planar pyridine ring allows for regioselective coupling at the 2-position, avoiding steric clashes in crowded systems .

- Comparative Studies : Unlike phenyltrifluoroborates, the pyridinyl group enables coordination to transition metals, altering catalytic cycles .

Q. What are the key challenges in scaling up its synthesis, and how are they addressed?

- Byproduct Removal : Continuous Soxhlet extraction isolates the product from KBr salts, improving yields from <50% to >90% .

- Solvent Selection : Use acetone or acetonitrile for SN2 reactions, but switch to THF for large-scale extractions .

- Purity Control : Recrystallization from ethanol/water mixtures removes residual alkoxides .

Q. How can researchers mitigate protodeboronation or oxidation side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.